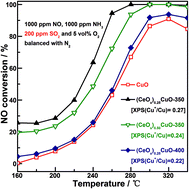Modulating Cu+ distribution on the surface of Ce-doped CuO composite oxides for SO2-resistant NH3-selective catalytic reduction of NO
RSC Advances Pub Date: 2017-03-28 DOI: 10.1039/C7RA00581D
Abstract
A series of (CeOx)mCuO composite oxides with different Ce/Cu molar ratios (m) were prepared by co-precipitation for ammonia-selective catalytic reduction of NO (NH3-SCR-NO) in the absence and presence of SO2. Through X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), H2-temperature programmed reduction (H2-TPR), and NH3-temperature programmed desorption (NH3-TPD) characterization, it was demonstrated that the prepared samples were featured by distinguished Cu+ distributions on the surface of the Ce-doped CuO composite structure, indicating a special interaction or synergistic effect present in the samples. The modulated distributions of Cu+ achieved by adjusting the Ce/Cu molar ratio were found to be crucial for optimizing the redox ability and acid feature among the samples. The outstanding SO2-resistant NH3-SCR-NO performance (NO conversion close to 100% in temperature window of 250–350 °C under 200 ppm SO2-presence) was observed on (CeOx)0.25CuO which possessing the highest Cu+ distribution, indicating the significant dependence of Cu+ distribution in Cu-based catalysts on enhancing catalytic performance for NH3-SCR-NO. These results also suggested that the distinguished synergistic effect among binary component Cu-based catalysts should be considered as an important factor to govern the performance of NH3-SCR-NOx, which could be inferred as important clues to innovate more efficient catalysts for NH3-SCR-NOx, as well as other heterogeneous catalysis applications based on Cu-catalysts.


Recommended Literature
- [1] Synthesis, crystal and band structures, and optical properties of a novel quaternary mercury and cadmium chalcogenidehalide: (Hg2Cd2S2Br)Br†
- [2] Contents list
- [3] An ultrasensitive electrochemical biosensor for microRNA-21 detection via AuNPs/GAs and Y-shaped DNA dual-signal amplification strategy†
- [4] DNA-based routes to semiconducting nanomaterials
- [5] Guidelines for the assembly of hydrogen-bonded macrocycles
- [6] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [7] One-step synthesis of trimetallic Pt–Pd–Ru nanodendrites as highly active electrocatalysts†
- [8] An unprecedented {Cu II14Te IV10} core incorporated in a 36-tungsto-4-silicate polyoxometalate with visible light-driven catalytic hydrogen evolution activity†
- [9] Nuclear forensics—a methodology providing clues on the origin of illicitly trafficked nuclear materials
- [10] An all-female graduate student organization participating in chemistry outreach: a case study characterizing leadership in the community of practice

Journal Name:RSC Advances
Research Products
-
CAS no.: 189680-06-6
-
CAS no.: 10403-00-6
-
CAS no.: 124387-19-5









